molecular formula C16H23NO B5375107 1-AZOCANYL(3,4-DIMETHYLPHENYL)METHANONE

1-AZOCANYL(3,4-DIMETHYLPHENYL)METHANONE

Cat. No.: B5375107
M. Wt: 245.36 g/mol
InChI Key: MTHOIVVKZHHYIK-UHFFFAOYSA-N
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Description

1-Azocanyl(3,4-dimethylphenyl)methanone is a ketone derivative featuring an azocane (8-membered nitrogen-containing heterocycle) linked to a 3,4-dimethylphenyl group. The 3,4-dimethylphenyl group may enhance lipophilicity and metabolic stability compared to simpler aryl ketones, though empirical studies are sparse .

Properties

IUPAC Name

azocan-1-yl-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13-8-9-15(12-14(13)2)16(18)17-10-6-4-3-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHOIVVKZHHYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azocanyl(3,4-dimethylphenyl)methanone can be synthesized through a multi-step process involving the formation of the azocane ring and subsequent attachment of the 3,4-dimethylphenyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the lack of direct experimental data on 1-azocanyl(3,4-dimethylphenyl)methanone, comparisons are drawn from structurally analogous compounds, such as 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone (CAS 478041-48-4), which shares a heterocyclic ketone backbone but differs in substituents and functional groups.

Table 1: Structural and Physicochemical Comparisons

Property This compound (Hypothetical) 1-Azepanyl[1-(Phenylsulfonyl)-4-Piperidinyl]Methanone (CAS 478041-48-4)
Molecular Formula Likely C₁₇H₂₃NO (estimated) C₁₈H₂₆N₂O₃S
Molar Mass (g/mol) ~265.38 (calculated) 350.48
Key Functional Groups Azocane, 3,4-dimethylphenyl, ketone Azepane, phenylsulfonyl, piperidine, ketone
Lipophilicity (LogP) Higher (predicted due to dimethyl groups) Moderate (sulfonyl group increases polarity)
Synthetic Accessibility Challenging (8-membered ring strain) Moderately accessible (established piperidine/sulfonyl chemistry)

Key Differences and Implications:

Heterocyclic Ring Size : The 8-membered azocane ring in the target compound may introduce greater conformational flexibility but also synthetic challenges compared to the 7-membered azepane in CAS 478041-48-2. Ring strain in azocane could affect stability and reactivity .

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